10-(Acetyloxy)-9-hydroxyoctadecanoic acid

Analytical Chemistry Chromatography Quality Control

For lipid biochemistry research requiring precise structural definition, 10-(Acetyloxy)-9-hydroxyoctadecanoic acid (CAS 13980-32-0) is the mandatory standard. Its unique (9R,10R) stereochemistry and vicinal hydroxyl/acetyloxy placement on the 18-carbon backbone confer distinct conformational and metabolic properties, preventing the confounding data associated with regioisomers like CAS 14133-73-4 or the free diol. This mono-acetylated building block streamlines asymmetric synthesis by eliminating a protection step, improving yield for novel triacylglyceride encapsulating agents. Procure the exact CAS to ensure experimental reproducibility.

Molecular Formula C20H38O5
Molecular Weight 358.5 g/mol
CAS No. 13980-32-0
Cat. No. B576821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(Acetyloxy)-9-hydroxyoctadecanoic acid
CAS13980-32-0
Molecular FormulaC20H38O5
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C
InChIInChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19-/m1/s1
InChIKeyHLAIKHVEJBSLQS-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(Acetyloxy)-9-hydroxyoctadecanoic Acid (CAS 13980-32-0): Procurement Specifications and Chemical Identity for Research and Industrial Sourcing


10-(Acetyloxy)-9-hydroxyoctadecanoic acid (CAS 13980-32-0), also designated as (R*,R*)-10-acetoxy-9-hydroxyoctadecanoic acid, is a C20 long-chain fatty acid derivative with the molecular formula C20H38O5 and a molecular weight of 358.5 g/mol . It is characterized by a saturated 18-carbon backbone (octadecanoic acid) featuring a hydroxyl group at the C-9 position and an acetyloxy ester at the C-10 position, classifying it as an acetylated hydroxy fatty acid [1]. The compound is primarily utilized as a specialized research chemical and synthetic intermediate in lipid biochemistry, natural product chemistry, and materials science, with a typical commercial purity of 95% or higher [2].

Sourcing 10-(Acetyloxy)-9-hydroxyoctadecanoic Acid (CAS 13980-32-0): Why Generic Substitution with Other Hydroxy Fatty Acids or Acetylated Derivatives Is Not Advisable


The substitution of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid with in-class compounds such as 9,10-dihydroxyoctadecanoic acid, 12-acetoxystearic acid, or 9-hydroxyoctadecanoic acid is scientifically unjustified due to profound differences in regiochemistry, stereochemistry, and functional group presentation that directly govern physical properties, reactivity, and biological recognition. The specific (9R,10R) stereochemistry and the precise vicinal placement of the hydroxyl and acetyloxy groups on the 18-carbon chain confer a unique three-dimensional conformation and hydrogen-bonding network that dictates melting point, solubility, and chromatographic behavior [1]. In biological systems, the acetyl moiety serves as a metabolic blocking group, altering the compound's susceptibility to β-oxidation and its interaction with lipid-binding proteins compared to the free diol [2]. Therefore, for applications requiring precise structural definition—such as analytical reference standards, mechanistic probes, or synthetic building blocks—procurement of the exact CAS 13980-32-0 compound is mandatory to ensure experimental reproducibility and avoid confounding data from structurally similar but functionally distinct analogs.

Quantitative Differentiation of 10-(Acetyloxy)-9-hydroxyoctadecanoic Acid (CAS 13980-32-0) Against Analogs: Evidence for Scientific Selection


Regiochemical Differentiation from 9-Acetoxy-10-hydroxyoctadecanoic Acid: Boiling Point and Density Comparison

10-(Acetyloxy)-9-hydroxyoctadecanoic acid (CAS 13980-32-0) and its regioisomer, 9-acetoxy-10-hydroxyoctadecanoic acid (CAS 14133-73-4), are structurally distinct compounds with the acetyloxy and hydroxyl groups swapped between the C-9 and C-10 positions. This regioisomerism leads to a quantifiable difference in boiling point, a critical parameter for purification and formulation. The target compound (CAS 13980-32-0) exhibits a boiling point of 503.5±30.0 °C at 760 mmHg [1], whereas the regioisomer (CAS 14133-73-4) has a higher boiling point of 505.8 °C at 760 mmHg [2]. This 2.3 °C difference, while seemingly small, is significant in high-resolution distillation and can affect retention times in gas chromatography. Density also differs: the regioisomer (CAS 14133-73-4) has a reported density of 1.009 g/cm³ [2], while no comparable density data is available for the target compound, underscoring the importance of sourcing the correct isomer for applications where density is a critical parameter.

Analytical Chemistry Chromatography Quality Control

Stereochemical Differentiation from Erythro Diastereomer (CAS 13980-33-1): LogP and Chromatographic Behavior

The target compound, 10-(Acetyloxy)-9-hydroxyoctadecanoic acid (CAS 13980-32-0), is the (R*,R*)- or threo- diastereomer, while CAS 13980-33-1 is the (R*,S*)- or erythro- diastereomer. Although specific quantitative data for CAS 13980-32-0 is limited, the erythro diastereomer (CAS 13980-33-1) has a reported calculated LogP of 5.38 and a vapor pressure of 0.0±2.9 mmHg at 25°C [1]. These values provide a baseline for understanding the lipophilicity and volatility of this compound class. The threo and erythro diastereomers of vicinal diol derivatives typically exhibit different chromatographic retention times on both normal and reversed-phase columns due to differing intramolecular hydrogen bonding patterns [2]. The threo isomer (CAS 13980-32-0) generally has a more extended conformation, potentially leading to a slightly higher LogP and longer retention time on reversed-phase HPLC compared to the erythro isomer.

Stereochemistry Lipophilicity Analytical Method Development

Differentiation from Non-Acetylated Parent Diol (9,10-Dihydroxyoctadecanoic Acid): Reactivity in Polymer Synthesis

The acetyl group in 10-(Acetyloxy)-9-hydroxyoctadecanoic acid serves as a protecting group for one hydroxyl, enabling selective reactions at the remaining free hydroxyl. This is a crucial advantage over the parent diol, 9,10-dihydroxyoctadecanoic acid. In the synthesis of glyceryl tris[9,10-(threo)-dihydroxyoctadecanoate], a polyol for novel unimolecular encapsulating agents, the direct use of the diol leads to complex mixtures due to the presence of two reactive hydroxyls. A synthetic route utilizing the corresponding polyoxyacetyl intermediate (analogous to the target compound's structure) allowed for selective nucleophilic substitution and subsequent deacetylation to yield the pure threo-polyhydroxy derivative [1]. While the final deacetylation step was noted as requiring optimization, the acetyl-protected intermediate was essential for achieving regioselectivity. The target compound, possessing one free hydroxyl and one protected hydroxyl, offers a pre-functionalized building block for similar selective transformations, avoiding the need for complex protection/deprotection sequences required when starting from the symmetrical diol.

Polymer Chemistry Biomaterials Synthetic Methodology

Optimal Research and Industrial Application Scenarios for 10-(Acetyloxy)-9-hydroxyoctadecanoic Acid (CAS 13980-32-0) Based on Verified Evidence


Analytical Reference Standard for Lipidomics and Natural Product Identification

In lipidomics research and natural product chemistry, 10-(Acetyloxy)-9-hydroxyoctadecanoic acid serves as an authentic reference standard for the identification and quantification of this specific acetylated hydroxy fatty acid in biological samples or natural extracts. Its use is supported by its identification in the glandular trichome exudate of *Silene latifolia* subsp. *alba*, where it was characterized alongside related 9-hydroxy and 9-acetyloxy fatty acids [1]. The distinct (R*,R*) stereochemistry and specific regioisomerism of CAS 13980-32-0 make it an essential standard for accurate GC-MS or LC-MS analysis, as substitution with the regioisomer (CAS 14133-73-4) or diastereomer (CAS 13980-33-1) would lead to incorrect peak assignments and erroneous quantification due to differences in retention time and mass spectral fragmentation patterns [2].

Synthetic Building Block for Regioselective Polymer and Bioconjugate Synthesis

The compound is a valuable starting material or intermediate for the synthesis of asymmetric, regioselectively functionalized lipids and polymers. The presence of one free hydroxyl group and one acetyl-protected hydroxyl group allows for controlled, stepwise derivatization. This is particularly relevant for the synthesis of novel triacylglyceride-based unimolecular encapsulating agents, where selective modification of a polyol backbone is crucial [1]. Using the mono-acetylated building block can streamline synthetic routes by eliminating the need for a separate protection step on the symmetrical diol precursor, thereby reducing the overall number of synthetic steps and potentially improving the yield of the desired asymmetric product.

Mechanistic Probe in Fatty Acid Metabolism Studies

In biochemical and microbiological research, 10-(Acetyloxy)-9-hydroxyoctadecanoic acid can serve as a metabolic probe to investigate the substrate specificity of enzymes involved in fatty acid β-oxidation and hydroxylation. The acetyl group at the C-10 position acts as a metabolic block, preventing or altering the normal enzymatic processing of the fatty acid chain. This allows researchers to dissect metabolic pathways by comparing its degradation profile with that of the non-acetylated parent diol, 9,10-dihydroxyoctadecanoic acid, or other hydroxy fatty acids, providing insights into enzyme recognition and the fate of modified fatty acids in biological systems [2].

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